4-(Chloromethyl)-3-fluorobenzonitrile

Catalog No.
S783862
CAS No.
345903-03-9
M.F
C8H5ClFN
M. Wt
169.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloromethyl)-3-fluorobenzonitrile

CAS Number

345903-03-9

Product Name

4-(Chloromethyl)-3-fluorobenzonitrile

IUPAC Name

4-(chloromethyl)-3-fluorobenzonitrile

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

InChI

InChI=1S/C8H5ClFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2

InChI Key

HBJIJFADGURZGI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)F)CCl

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CCl

The exact mass of the compound 4-(Chloromethyl)-3-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Chloromethyl)-3-fluorobenzonitrile (CAS 345903-03-9) is a bifunctional fluorinated building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a highly reactive benzylic chloride, an electron-withdrawing nitrile group, and an ortho-fluorine atom, this compound serves as a critical electrophile for N-, O-, and S-alkylation reactions [1]. In procurement contexts, it is primarily sourced as a stable, high-purity (>97%) precursor that enables the direct installation of the 4-cyano-2-fluorobenzyl moiety, a pharmacophore known to enhance metabolic stability and target binding affinity in modern therapeutics[2].

Substituting 4-(chloromethyl)-3-fluorobenzonitrile with its non-fluorinated analog, 4-(chloromethyl)benzonitrile, fundamentally alters the electronic landscape of the molecule, eliminating the fluorine-induced pKa modulation of downstream amines and removing a critical metabolic block against cytochrome P450 oxidation[1]. Furthermore, attempting to substitute the pre-halogenated building block with the cheaper unhalogenated precursor, 3-fluoro-4-methylbenzonitrile, shifts the burden of radical halogenation onto the buyer. This requires harsh conditions (e.g., N-chlorosuccinimide with radical initiators), often resulting in difficult-to-separate mixtures of unreacted starting material, mono-chlorinated product, and over-chlorinated (gem-dichloro) impurities, drastically reducing overall process yield and reproducibility [2].

Elimination of Radical Halogenation Inefficiencies

Utilizing pre-synthesized 4-(chloromethyl)-3-fluorobenzonitrile bypasses the need for in situ radical chlorination of 3-fluoro-4-methylbenzonitrile. Standard radical halogenation of the methyl precursor typically yields an equilibrium mixture containing 10-15% over-halogenated (dichloromethyl) impurities and 5-10% unreacted starting material, capping isolated mono-chloride yields at ~75-80% [1]. By procuring the purified chloromethyl derivative (>97% purity), chemists eliminate a hazardous, low-yielding synthetic step and avoid complex chromatographic separations of structurally similar byproducts.

Evidence DimensionIsolated yield of mono-alkylated downstream product
Target Compound Data>95% (using pre-purified chloromethyl reagent)
Comparator Or Baseline~75-80% (using in situ chlorinated 3-fluoro-4-methylbenzonitrile)
Quantified Difference~15-20% increase in effective yield and elimination of di-halo impurities
ConditionsStandard nucleophilic substitution (amine alkylation) following precursor preparation

Procuring the pre-halogenated compound directly improves downstream yield and eliminates the need for hazardous, low-yielding radical halogenation steps.

Superior Shelf-Life and Storage Stability vs. Bromides

While benzylic bromides are highly reactive, they are notoriously prone to moisture-induced hydrolysis and thermal degradation during extended storage. 4-(Chloromethyl)-3-fluorobenzonitrile demonstrates significantly superior shelf-life compared to its bromo-analog, 4-(bromomethyl)-3-fluorobenzonitrile. Under standard ambient storage conditions (25°C, ambient humidity), the chloromethyl derivative maintains >98% purity over 12 months, whereas the bromomethyl analog can exhibit 5-10% degradation (hydrolysis to the benzyl alcohol and subsequent dimerization) over the same period unless stored under rigorous inert, sub-zero conditions [1].

Evidence DimensionPurity retention over 12 months at 25°C
Target Compound Data>98% purity retained
Comparator Or Baseline4-(Bromomethyl)-3-fluorobenzonitrile (<90-95% purity retained)
Quantified Difference3-8% better purity retention, avoiding cold-chain logistics
ConditionsAmbient storage (25°C), standard packaging without rigorous inert atmosphere

The chloromethyl variant allows for bulk procurement and ambient storage without the rapid degradation and cold-chain costs associated with benzylic bromides.

Fluorine-Mediated Metabolic Stability in API Design

The inclusion of the ortho-fluorine atom in 4-(chloromethyl)-3-fluorobenzonitrile is a deliberate design choice in medicinal chemistry to enhance metabolic stability. When incorporated into API scaffolds, the 3-fluoro substitution blocks oxidative metabolism at that specific aromatic position by cytochrome P450 enzymes. Comparative pharmacokinetic studies of analogous drug candidates show that the fluorinated variants often exhibit a 20-40% increase in half-life (t1/2) and significantly reduced intrinsic clearance (CLint) in human liver microsomes compared to their non-fluorinated des-fluoro counterparts derived from 4-(chloromethyl)benzonitrile [1].

Evidence DimensionIntrinsic clearance (CLint) of derived API candidates
Target Compound DataReduced CLint (enhanced metabolic stability)
Comparator Or BaselineDes-fluoro analogs derived from 4-(chloromethyl)benzonitrile (Higher CLint)
Quantified Difference20-40% increase in pharmacokinetic half-life
ConditionsHuman liver microsome (HLM) stability assays

Procuring the fluorinated building block is essential for achieving the required pharmacokinetic profiles and extending the half-life of modern drug candidates.

Synthesis of Targeted Therapeutics and APIs

Where this compound is the right choice for installing the 4-cyano-2-fluorobenzyl pharmacophore in oncology drugs (e.g., AR antagonists) and kinase inhibitors, leveraging its pre-installed leaving group for high-yielding N-alkylation [1].

Development of Agrochemical Actives

Ideal for the scalable synthesis of novel fungicides or herbicides where the fluorine atom provides necessary lipophilicity and environmental persistence, and the chloride leaving group ensures cost-effective manufacturing [2].

High-Throughput Medicinal Chemistry Libraries

Selected over the bromomethyl analog for library generation due to its superior benchtop stability, ensuring consistent concentration and purity across automated parallel synthesis platforms [1].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-(Chloromethyl)-3-fluorobenzonitrile

Dates

Last modified: 08-15-2023

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